
literature review of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide research

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
N-(4-hydroxyphenyl)-4-

methylbenzenesulfonamide
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An In-depth Technical Guide to the Research Landscape of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide and its Analogs

Introduction: The Sulfonamide Scaffold in Modern
Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide

array of therapeutic agents ranging from antibacterial drugs to diuretics, anticonvulsants, and

anti-inflammatory agents. Its enduring prevalence is attributable to its unique chemical

properties: the sulfonamide moiety can act as a versatile hydrogen bond donor and acceptor,

and its tetrahedral geometry allows it to serve as a stable, non-hydrolyzable mimic of a peptide

bond. These features enable it to interact with a diverse range of biological targets with high

affinity and specificity.

This guide focuses on the research surrounding a specific molecule within this class: N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide. While direct research on this exact

compound is nascent, a comprehensive review of its immediate structural analogs provides a

robust, predictive framework for its potential synthesis, properties, and biological activities. We

will dissect the available literature on its closest relatives to construct a detailed profile, offering

field-proven insights for researchers, scientists, and drug development professionals aiming to

explore this promising chemical space. This analysis will illuminate the causal relationships
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behind experimental designs and build a foundation for future investigation into this molecule

as a potential therapeutic lead.

Synthesis and Characterization: A Generalized
Approach
The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry,

typically involving the nucleophilic attack of an amine on a sulfonyl chloride. For N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide and its analogs, the core reaction involves p-

toluenesulfonyl chloride (tosyl chloride) and a substituted aminophenol.

Experimental Protocol: Synthesis of N-(4-
hydroxyphenyl)benzenesulfonamide
This protocol, adapted from the synthesis of the closely related N-(4-

hydroxyphenyl)benzenesulfonamide, serves as a reliable template.[1] The primary difference

for the target compound would be the use of 4-methylbenzenesulfonyl chloride instead of

benzenesulfonyl chloride.

Materials:

p-Aminophenol

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

Aqueous Sodium Carbonate (10% w/v)

Methanol

Water (Deionized)

Stir plate and magnetic stir bar

Reaction flask and standard glassware

Step-by-Step Methodology:
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Reactant Preparation: In a suitable reaction flask, dissolve 1.0 equivalent of p-aminophenol

in water and a 10% aqueous sodium carbonate solution. The carbonate solution acts as a

base to deprotonate the aminophenol and neutralize the HCl byproduct formed during the

reaction.

Addition of Sulfonyl Chloride: While stirring the solution at room temperature, add 1.0

equivalent of 4-methylbenzenesulfonyl chloride portion-wise. The reaction is typically

exothermic and should be controlled.

Reaction: Continue stirring the mixture for approximately 30-60 minutes at room

temperature. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Workup: Upon completion, the solvent is typically removed under reduced pressure

(evaporation). The resulting crude solid is then washed thoroughly with water to remove any

remaining inorganic salts and unreacted starting materials.

Purification: The crude product is dried and then recrystallized from a suitable solvent, such

as methanol, to yield the purified N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.[1]

Characterization: The final product's identity and purity should be confirmed using standard

analytical techniques, including ¹H-NMR, ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).[2]

Synthetic Workflow Diagram
The following diagram illustrates the generalized synthetic pathway for N-aryl sulfonamides of

this class.
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Caption: Generalized workflow for the synthesis of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide.

Physicochemical Properties: A Comparative
Analysis
Understanding the physicochemical properties of a compound is critical for predicting its

pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion). By

comparing the computed properties of our target molecule with its close analogs, we can infer

its likely characteristics.
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Compoun
d Name

Molecular
Formula

Molecular
Weight (
g/mol )

XLogP3

Hydrogen
Bond
Donor
Count

Hydrogen
Bond
Acceptor
Count

Referenc
e

N-(4-

hydroxyph

enyl)-4-

methylbenz

enesulfona

mide

C₁₃H₁₃NO₃

S
263.31 2.1 2 4

PubChem

CID:

284336[3]

N-(4-

hydroxyph

enyl)benze

nesulfona

mide

C₁₂H₁₁NO₃

S
249.29 1.9 2 4

PubChem

CID:

79622[4]

4-ethyl-N-

(4-

hydroxyph

enyl)benze

nesulfona

mide

C₁₄H₁₅NO₃

S
277.34 2.9 2 4

PubChem

CID:

846949[5]

N-(4-

hydroxyph

enyl)-N-

methylbenz

enesulfona

mide

C₁₃H₁₃NO₃

S
263.31 - - -

CAS:

34523-31-

4[6][7]

Data for the N-methyl analog was limited to formula and weight.

Analysis: The target compound possesses a moderate lipophilicity (XLogP3 = 2.1), suggesting

it has a good balance for oral absorption, capable of crossing cell membranes without being

excessively retained in fatty tissues. The presence of two hydrogen bond donors (the phenolic -

OH and sulfonamide -NH) and four acceptors (the three oxygens and one nitrogen) indicates
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its potential for strong, specific interactions with protein targets. Its properties are very similar to

the unmethylated analog, suggesting comparable initial pharmacokinetic profiles.

Biological Activities and Therapeutic Potential
(Inferred)
While direct biological data for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is scarce,

extensive research on its analogs provides compelling evidence for its potential activity in

several key therapeutic areas.

Anti-inflammatory and Analgesic Activity
The sulfonamide scaffold is a known pharmacophore for inhibitors of cyclooxygenase (COX)

enzymes, which are central to the inflammatory cascade. Research into novel acetaminophen

(ApAP) analogs has highlighted the potential of related structures. A study on 2-

(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives found them to be effective

analgesics and antipyretics that crucially lack the hepatotoxicity associated with

acetaminophen.[8][9] The toxicity of acetaminophen arises from its metabolic oxidation to N-

acetyl-p-benzoquinone imine (NAPQI); the modified sulfonamide structures were designed to

prevent the formation of this toxic metabolite.[9]

Furthermore, studies on other benzenesulfonamide derivatives have demonstrated potent in

vivo anti-inflammatory activity, with some compounds showing significant inhibition of

carrageenan-induced rat-paw edema.[10] The mechanism is often linked to the inhibition of

pro-inflammatory mediators.

Inferred Mechanism of Action: It is highly probable that N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide exerts anti-inflammatory effects by inhibiting key enzymes in the

arachidonic acid cascade, such as lipoxygenase (LOX) or cyclooxygenase (COX). Inhibition of

these enzymes would reduce the production of prostaglandins and leukotrienes, which are

potent mediators of inflammation, pain, and fever.
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Caption: Inferred anti-inflammatory mechanism via inhibition of COX/LOX pathways.

Enzyme Inhibition
A study on the N-methylated analog, N-(4-hydroxyphenyl)-N-methyl-4-

methylbenzenesulfonamide, provides direct evidence of enzyme inhibitory activity.[2] The

parent compound itself was found to be the most suitable inhibitor of acetylcholinesterase

(AChE) within its tested series, while its derivatives showed potent inhibition against

lipoxygenase (LOX) and butyrylcholinesterase (BChE).[2]

Compound Target Enzyme IC₅₀ (µM)

N-(4-hydroxyphenyl)-N-methyl-

4-methylbenzenesulfonamide
Acetylcholinesterase (AChE) 75 ± 0.83

N-(4-benzoyloxyphenyl)-N-

methyl-4-

methylbenzenesulfonamide

Lipoxygenase (LOX) 57 ± 0.97

N-(4-benzoyloxyphenyl)-N-

methyl-4-

methylbenzenesulfonamide

Butyrylcholinesterase (BChE) 89 ± 0.79

(Data from Rehman, A., et al.,

2015)[2]
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This activity against LOX provides strong support for the proposed anti-inflammatory

mechanism. The inhibition of cholinesterases also suggests a potential, albeit weaker, role in

modulating cholinergic signaling, an area relevant to neurodegenerative diseases.

Anticancer Potential
The benzenesulfonamide moiety is a recognized pharmacophore in the design of anticancer

agents.[11] Many sulfonamide derivatives exhibit anticancer activity through various

mechanisms, including the inhibition of carbonic anhydrase (CA), particularly the tumor-

associated isoform CA-IX, which is involved in pH regulation and tumor progression.[12] Other

studies have demonstrated the pro-apoptotic activity of novel benzenesulfonamides against

human colon cancer cells and their cytotoxicity against triple-negative breast cancer and

melanoma cell lines.[11][13]

Given the broad-spectrum antitumor activity observed in this chemical class, N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide warrants investigation as a potential

anticancer agent. Its specific activity would depend on the substituents on both the phenyl and

benzenesulfonamide rings, which dictate its binding affinity to specific cancer-related targets.

[11]

Structure-Activity Relationships (SAR)
By comparing the structures and activities of the discussed analogs, we can derive key SAR

insights:

N-Alkylation: Methylation of the sulfonamide nitrogen in N-(4-hydroxyphenyl)-N-methyl-4-

methylbenzenesulfonamide appears to be important for its observed AChE inhibitory activity.

[2] However, this modification may not be necessary for anti-inflammatory action.

Phenolic Hydroxyl Group: The free hydroxyl group is critical. It can act as a key hydrogen

bond donor in enzyme active sites. Furthermore, in the context of ApAP analogs,

modifications at this position are central to avoiding toxic metabolite formation.[9] O-

substitution, as seen with the benzoyl group, can modulate activity, enhancing LOX and

BChE inhibition but potentially altering the pharmacokinetic profile.[2]

Substitution on the Benzenesulfonamide Ring: The p-methyl group on the tosyl moiety

contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a
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binding pocket. Its absence, as in N-(4-hydroxyphenyl)benzenesulfonamide, creates a

slightly less lipophilic molecule.[4]

Future Research Directions
This literature review reveals that N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a

well-precedented but underexplored compound. The data from its analogs strongly suggest a

promising therapeutic potential. Key future directions include:

Definitive Synthesis and Characterization: The first step is the targeted synthesis and

rigorous analytical characterization of the pure compound.

In Vitro Biological Screening: The compound should be screened against a panel of key

targets, including:

COX-1 and COX-2 enzymes to confirm its anti-inflammatory mechanism and assess its

potential for GI side effects.

5-LOX enzyme to validate the findings from its N-methyl analog.

A panel of cancer cell lines, particularly those where sulfonamides have shown promise

(e.g., colon, breast, melanoma).

Carbonic anhydrase isoforms, including CA-IX.

In Vivo Studies: If in vitro results are promising, in vivo studies in animal models of

inflammation (e.g., carrageenan-induced paw edema) and pain should be conducted.

Pharmacokinetic and Toxicology Profiling: ADME studies are crucial to determine the

compound's bioavailability and metabolic fate. Importantly, its potential for hepatotoxicity

should be directly assessed to confirm the non-toxic profile suggested by related ApAP

analogs.

Conclusion
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide stands at an intriguing intersection of

well-established synthetic chemistry and promising, albeit inferred, biological activity. The

existing body of research on its close structural analogs provides a compelling rationale for its
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investigation as a lead compound for developing novel anti-inflammatory, analgesic, and

potentially anticancer agents. The synthesis is straightforward, and the physicochemical

properties appear favorable for drug development. The most significant opportunity lies in its

potential as a non-hepatotoxic analgesic, addressing a major clinical need. This guide provides

the foundational knowledge and experimental framework necessary for researchers to embark

on the systematic exploration of this high-potential molecule.

References
Rehman, A., et al. (2015). Synthesis, characterization and biological screening of some 4-O-
substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. National Center for
Biotechnology Information.
Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta
Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1679. [Link]
Ejike, C. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide
Derivatives. Frontiers in Chemistry, 7, 634. [Link]
PubChem. (n.d.). N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. National Center for
Biotechnology Information.
PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for
Biotechnology Information.
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-
allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
[Link]
Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization
of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.
[Link]
Google Patents. (n.d.). US4665098A - Pharmaceutical composition of N-(4-hydroxyphenyl)
retinamide having increased bioavailability.
Google Patents. (n.d.). CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl
benzyl sulfonium hexafluoroantimonate.
Sławiński, J., & Żołnowska, B. (2022). Modeling of Anticancer Sulfonamide Derivatives
Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships
Approaches. Molecules, 27(19), 6296. [Link]
ResearchGate. (n.d.). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-
(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
acetamide analgesics that lack hepatotoxicity and retain antipyresis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward
Malignant Melanoma Cells.
PubChem. (n.d.). N-(4-Benzoylphenyl)-N-hydroxy-4-methylbenzene-1-sulfonamide. National
Center for Biotechnology Information.
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of
Medicinal Chemistry, 202, 112600. [Link]
Fun, H. K., et al. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta
Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]
Mphahlele, M. J., & Maluleka, M. M. (2019). Synthesis, Structure and Evaluation of the N-(2-
Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and
Antioxidant Activities. Molecules, 24(18), 3352. [Link]
Malek, N., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a
cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel
quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2095. [Link]
Google Patents. (n.d.). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical
composition thereof.
MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-
Nitrobenzenesulfonamide Derivatives.
PubMed. (n.d.). Exploration and structure-activity relationship research of
benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury.
Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole
Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell
Cultures. Molecules, 26(22), 6886. [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new
benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic
anhydrase IX. Scientific Reports, 12(1), 16812. [Link]
Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-
aminophenyl)-piperazine.
MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit
Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo
Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
Google Patents. (n.d.). US12059409B1 - Pharmaceutical composition for modified release.
National Institutes of Health. (n.d.). Plant-Derived Anti-Inflammatory Compounds: Hopes and
Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress.
PubMed. (n.d.). [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-
(Methanesulfonyl)phenylpropenamides].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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